molecular formula C22H15ClN2O B10815060 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B10815060
M. Wt: 358.8 g/mol
InChI Key: WTSNADCCDZTFBO-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of benzodiazole derivatives with substituted chalcones. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the reaction mixture is often refluxed in ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the reduction of the double bond or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole or phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may produce alcohols or alkanes, and substitution reactions can lead to a wide range of substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one include other benzodiazole derivatives and chalcone-based compounds. These compounds often share similar structural features and may exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer distinct properties and activities compared to other similar compounds.

Properties

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C22H15ClN2O/c23-17-12-10-15(11-13-17)14-18(21(26)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25)

InChI Key

WTSNADCCDZTFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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